N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, commonly known as MIH, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MIH is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
MIH targets a specific protein by binding to its active site, thereby inhibiting its activity. This protein is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this protein, MIH can modulate these cellular processes, making it a valuable tool for studying their regulation.
Biochemical and Physiological Effects:
MIH has been shown to have various biochemical and physiological effects, depending on the specific cellular process being studied. For example, MIH has been shown to inhibit the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. MIH has also been shown to modulate immune responses, making it a potential tool for studying the immune system. Additionally, MIH has been shown to modulate neurotransmitter release, making it a potential tool for studying the nervous system.
Advantages and Limitations for Lab Experiments
MIH has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various experiments. MIH is also highly specific for its target protein, making it a valuable tool for studying the role of this protein in various cellular processes. However, MIH also has some limitations. Its specificity for its target protein can make it difficult to study other proteins that may be involved in the same cellular process. Additionally, MIH may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on MIH. One potential direction is to further investigate its potential as a therapeutic agent for cancer treatment. Another potential direction is to study its role in modulating immune responses, with the goal of developing new immunomodulatory therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of MIH, as well as its potential limitations as a tool for scientific research.
Synthesis Methods
MIH can be synthesized using a multi-step process that involves the condensation of benzhydrylamine with 2-oxoacetamide, followed by the addition of morpholine and indole-3-carboxaldehyde. The final product is purified using various chromatographic techniques to obtain a high-purity compound suitable for scientific research.
Scientific Research Applications
MIH has been extensively studied for its potential applications in various scientific fields, including cancer research, immunology, and neuroscience. MIH has been shown to inhibit the activity of a specific protein, making it a valuable tool for studying the role of this protein in various cellular processes.
properties
IUPAC Name |
N-benzhydryl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c33-26(31-15-17-36-18-16-31)20-32-19-24(23-13-7-8-14-25(23)32)28(34)29(35)30-27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19,27H,15-18,20H2,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALDPBXYQEUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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